(1,3-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride
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Overview
Description
(1,3-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methanesulfonyl chloride group attached to the pyrazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride typically involves the alkylation of pyrazoles. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (1,3-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired transformation.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Bases: Potassium tert-butoxide, sodium hydride
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products Formed:
- Sulfonamide derivatives
- Sulfonate derivatives
- Sulfonothioate derivatives
Scientific Research Applications
(1,3-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
(1,5-Dimethyl-1H-pyrazol-3-yl)methylamine: Another pyrazole derivative with similar reactivity but different substitution pattern.
(3,5-Dimethyl-1H-pyrazol-1-yl)methylamine: A related compound with a different functional group attached to the pyrazole ring.
Uniqueness: (1,3-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride is unique due to the presence of the methanesulfonyl chloride group, which imparts distinct reactivity and allows for the introduction of sulfonyl groups into various molecules. This makes it a valuable intermediate in organic synthesis and a versatile building block for the development of bioactive compounds and materials.
Properties
Molecular Formula |
C6H9ClN2O2S |
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Molecular Weight |
208.67 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-5-3-6(9(2)8-5)4-12(7,10)11/h3H,4H2,1-2H3 |
InChI Key |
KBEOPEWUCNUXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CS(=O)(=O)Cl)C |
Origin of Product |
United States |
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